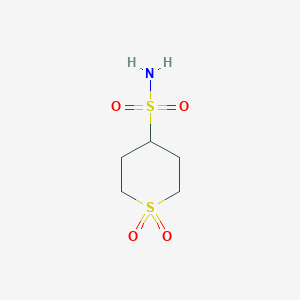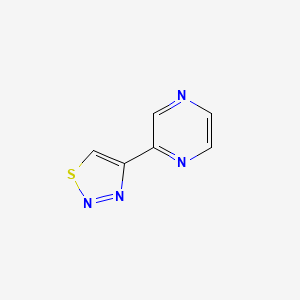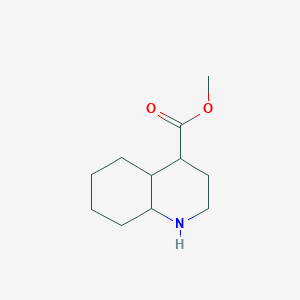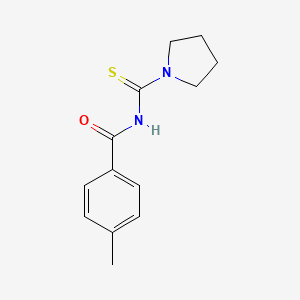![molecular formula C13H17BrO2 B2797143 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid CAS No. 756870-02-7](/img/structure/B2797143.png)
2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid is a chemical compound with the molecular weight of 285.18 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BrO2/c1-9(2)6-11(13(15)16)7-10-4-3-5-12(14)8-10/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,16) . This indicates that the compound has a bromophenyl group attached to a methylpentanoic acid structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The melting point is 84-85 degrees Celsius .Aplicaciones Científicas De Investigación
Analytical Method Development
Elisa Gracia-Moreno and colleagues (2015) developed a method to analyze methylpentanoic acids, among others, in wine and alcoholic beverages using gas chromatography-mass spectrometry. This method, due to its high sensitivity and robustness, could potentially be adapted for analyzing compounds like 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid in complex mixtures, enhancing our understanding of flavor compounds and their precursors in food and beverage products Gracia-Moreno, Lopez, & Ferreira, 2015.
Synthesis and Chemical Reactions
R. Natekar and S. D. Samant (2010) explored the Friedel–Crafts reaction for synthesizing and studying the reactions of compounds structurally related to 2-methyl-4-phenylpentanedioic acid. This research provides insights into synthetic strategies that could be applicable for compounds like this compound, potentially offering pathways for generating novel pharmaceuticals or materials Natekar & Samant, 2010.
Bromophenol Derivatives and Biological Activity
Research by Jielu Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides uncovered several compounds with structures incorporating bromophenyl groups, similar to the bromophenyl component of this compound. Although these compounds showed limited activity against cancer cell lines and microorganisms, this research highlights the ongoing interest in bromophenol derivatives for potential biomedical applications Zhao et al., 2004.
Material Science and Polymer Chemistry
In material science, compounds with functionalities similar to this compound have been used as precursors or modifiers in polymer chemistry, showcasing the compound's potential in the development of new materials with specific properties Sane et al., 2013.
Environmental Chemistry
The study of decomposition mechanisms of bromophenol compounds in environmental chemistry, as researched by M. Uchida et al. (2003), can provide insights into the fate and breakdown of brominated organic compounds, including those similar to this compound, in natural water systems Uchida, Furusawa, & Okuwaki, 2003.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzyme activity, or modulating receptor function
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular metabolism
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering receptor function, and influencing gene expression
Action Environment
The action of 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-9(2)6-11(13(15)16)7-10-4-3-5-12(14)8-10/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEGDFSRLXAEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=CC(=CC=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)

![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)

![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B2797074.png)


![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)
![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)
